molecular formula C21H23BF3NO3 B2955894 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 882678-81-1

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B2955894
CAS No.: 882678-81-1
M. Wt: 405.22
InChI Key: JLJGGQXKHGIAMW-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a trifluoromethyl group attached to the amide’s phenyl ring. It also has a tetramethyl-dioxaborolane group attached to the benzene ring. These groups could potentially make the compound interesting for various chemical reactions, particularly in the field of medicinal chemistry where such structures are often seen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, a trifluoromethyl group, and a tetramethyl-dioxaborolane group. The presence of these functional groups could confer unique chemical properties to the compound .


Chemical Reactions Analysis

The tetramethyl-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions as a boronic acid surrogate. The trifluoromethyl group is a common motif in pharmaceuticals and could be involved in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Boric Acid Ester Intermediates with Benzene Rings : Huang et al. (2021) synthesized boric acid ester intermediates featuring benzene rings similar to 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide. These compounds were obtained through a three-step substitution reaction and analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Antimicrobial Activity

  • Antipathogenic Activity of Thiourea Derivatives : A study by Limban et al. (2011) investigated acylthioureas with chemical structures related to the compound . They found significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests potential antimicrobial applications for similar compounds (Limban et al., 2011).

Synthesis and Drug Potential

  • Synthesis of Novel Antimicrobial Compounds : Ghorab et al. (2017) synthesized a series of compounds, including derivatives similar to the compound of interest, demonstrating significant antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial drugs (Ghorab et al., 2017).

Water-Soluble Polyamides

  • Synthesis of Water-Soluble Polyamides : Sugi et al. (2006) synthesized chain-growth polycondensations of certain aromatic compounds, resulting in water-soluble polyamides with potential applications in materials science. The research indicated the utility of similar chemical structures in creating novel polymers (Sugi et al., 2006).

Molecular Synthesis Methods

  • Novel Synthesis Methods : Shaabani et al. (2009) developed an efficient synthesis method for benzodiazepine derivatives, which are structurally related to the compound . This research highlights innovative approaches to synthesizing complex molecules, potentially relevant to pharmaceutical applications (Shaabani et al., 2009).

Anti-Tubercular Activity

  • Synthesis of Anti-Tubercular Compounds : Nimbalkar et al. (2018) synthesized derivatives of benzamide with promising in vitro anti-tubercular activity. This research underscores the potential of structurally similar compounds in treating tuberculosis (Nimbalkar et al., 2018).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal applications, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and studying its pharmacokinetic properties .

Properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BF3NO3/c1-13-9-10-14(11-17(13)22-28-19(2,3)20(4,5)29-22)18(27)26-16-8-6-7-15(12-16)21(23,24)25/h6-12H,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJGGQXKHGIAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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